molecular formula C16H26NNaO5 B2671339 Sodium 1-{[1-(tert-butoxycarbonyl)piperidin-4-yl]methoxy}cyclobutanecarboxylate CAS No. 2197062-99-8

Sodium 1-{[1-(tert-butoxycarbonyl)piperidin-4-yl]methoxy}cyclobutanecarboxylate

Cat. No.: B2671339
CAS No.: 2197062-99-8
M. Wt: 335.376
InChI Key: LVXFMLNLGDOLEO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 1-{[1-(tert-butoxycarbonyl)piperidin-4-yl]methoxy}cyclobutanecarboxylate is a complex organic compound that features a cyclobutanecarboxylate core with a piperidine ring substituted with a tert-butoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 1-{[1-(tert-butoxycarbonyl)piperidin-4-yl]methoxy}cyclobutanecarboxylate typically involves multiple steps:

    Formation of the Piperidine Derivative: The piperidine ring is first protected with a tert-butoxycarbonyl (Boc) group.

    Attachment to Cyclobutanecarboxylate: The Boc-protected piperidine is then reacted with cyclobutanecarboxylate under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Sodium 1-{[1-(tert-butoxycarbonyl)piperidin-4-yl]methoxy}cyclobutanecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.

    Deprotected Products: Removal of the Boc group yields the free amine derivative of the compound.

Mechanism of Action

The mechanism of action of Sodium 1-{[1-(tert-butoxycarbonyl)piperidin-4-yl]methoxy}cyclobutanecarboxylate depends on its specific application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium 1-{[1-(tert-butoxycarbonyl)piperidin-4-yl]methoxy}cyclobutanecarboxylate is unique due to its combination of a cyclobutanecarboxylate core and a Boc-protected piperidine ring. This structure imparts specific chemical properties and reactivity that are valuable in various applications, particularly in the synthesis of complex molecules and the study of biological systems.

Properties

IUPAC Name

sodium;1-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methoxy]cyclobutane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO5.Na/c1-15(2,3)22-14(20)17-9-5-12(6-10-17)11-21-16(13(18)19)7-4-8-16;/h12H,4-11H2,1-3H3,(H,18,19);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVXFMLNLGDOLEO-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)COC2(CCC2)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26NNaO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.